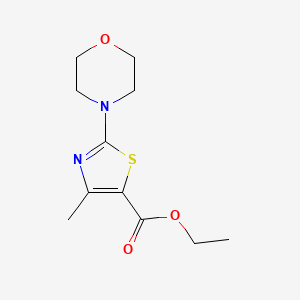

Ethyl 4-methyl-2-morpholin-4-yl-1,3-thiazole-5-carboxylate

概要

説明

Ethyl 4-methyl-2-morpholin-4-yl-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a morpholine ring, a methyl group, and an ester moiety. This structure positions it as a versatile scaffold in medicinal chemistry, particularly for targeting enzymes or receptors where electron-rich heterocycles are critical.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-methyl-2-morpholin-4-yl-1,3-thiazole-5-carboxylate typically involves the reaction of 4-methyl-2-morpholin-4-yl-1,3-thiazole-5-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.

化学反応の分析

Types of Reactions

Ethyl 4-methyl-2-morpholin-4-yl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.

Substitution: The thiazole ring can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols or aldehydes.

Substitution: Various substituted thiazole derivatives.

科学的研究の応用

Medicinal Chemistry

Ethyl 4-methyl-2-morpholin-4-yl-1,3-thiazole-5-carboxylate is recognized as a valuable building block in the development of pharmaceutical agents. Its derivatives have shown potential against various bacterial and fungal infections. The compound's mechanism of action often involves the inhibition of specific enzymes or receptors critical for microbial survival.

Case Study: Antimicrobial Activity

A study indicated that this compound exhibits significant antimicrobial activity against several pathogens:

| Microbial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25 |

| Candida albicans | 15 |

The results suggest that this compound could be effective in treating infections caused by these pathogens.

Organic Synthesis

In organic synthesis, this compound serves as an intermediate for creating more complex heterocyclic compounds. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it versatile for synthetic applications.

Reactions Overview:

| Reaction Type | Common Reagents | Major Products |

|---|---|---|

| Oxidation | Hydrogen peroxide (H₂O₂) | Sulfoxides or sulfones |

| Reduction | Lithium aluminum hydride (LiAlH₄) | Alcohols or aldehydes |

| Substitution | Halogens (bromine, chlorine) | Substituted thiazole derivatives |

Material Science

The compound is also being explored for its potential use in developing novel materials with specific electronic or optical properties. Its unique structure may lead to advancements in material applications.

This compound exhibits diverse biological activities beyond antimicrobial properties. The thiazole moiety is known for its anti-inflammatory and anticancer effects.

Anticancer Potential

Research has indicated that modifications to the thiazole structure can enhance cytotoxicity against cancer cell lines. This opens avenues for further investigation into its therapeutic applications in oncology.

作用機序

The mechanism of action of Ethyl 4-methyl-2-morpholin-4-yl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound.

類似化合物との比較

Comparison with Similar Compounds

Physicochemical Properties

Table 2: Molecular Weight and Functional Group Impact

| Compound | Molecular Weight (g/mol) | Key Functional Groups | Potential Impact |

|---|---|---|---|

| Ethyl 4-methyl-2-morpholin-4-yl-1,3-thiazole-5-carboxylate* | ~265.34 | Morpholine, ester | Enhanced solubility in polar solvents |

| Ethyl 2-(4-fluoro-3-methylphenyl)-4-methyl-1,3-thiazole-5-carboxylate | 279.33 | Fluorophenyl, ester | Increased lipophilicity |

| Ethyl 4-amino-3-methyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate | 218.30 | Amino, sulfanylidene | Hydrogen-bonding capacity |

*Estimated based on structural similarity.

Key Observations:

生物活性

Ethyl 4-methyl-2-morpholin-4-yl-1,3-thiazole-5-carboxylate is a heterocyclic compound notable for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 256.32 g/mol. The compound features a thiazole ring, a morpholine ring, and an ester functional group, contributing to its unique biological profile.

Biological Activity Overview

The thiazole moiety is widely recognized for its significant biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. This compound has shown promising results in various studies regarding its effectiveness against microbial pathogens.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. For instance, thiazole derivatives are often tested against both Gram-positive and Gram-negative bacteria as well as fungi. Preliminary studies suggest that this compound demonstrates significant inhibitory effects on several bacterial strains.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25 |

| Candida albicans | 15 |

These values indicate that the compound may be effective in treating infections caused by these pathogens .

The mechanism by which this compound exerts its biological effects involves interaction with specific biochemical pathways. It is hypothesized that the compound may inhibit key enzymes or receptors involved in microbial metabolism or cell wall synthesis. For example:

- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival.

- Receptor Modulation : It could interact with receptors involved in inflammatory responses or cellular signaling pathways.

Case Studies

Several studies have explored the biological activity of similar thiazole derivatives:

- Study on Antimicrobial Efficacy : A study published in MDPI investigated various thiazole derivatives for their antibacterial properties. The results indicated that compounds with electron-donating groups exhibited enhanced activity against Staphylococcus aureus compared to Escherichia coli .

- Anticancer Potential : Another research effort focused on the anticancer properties of thiazole derivatives. It was found that certain modifications to the thiazole structure increased cytotoxicity against cancer cell lines, suggesting potential applications in cancer therapy .

Q & A

Basic Research Questions

Q. What are the standard synthetic pathways for Ethyl 4-methyl-2-morpholin-4-yl-1,3-thiazole-5-carboxylate?

The synthesis typically involves multi-step routes, including:

- Cyclization : Formation of the thiazole core via Hantzsch thiazole synthesis, using α-halo ketones and thiourea derivatives under reflux conditions.

- Substitution : Introduction of the morpholine moiety via nucleophilic aromatic substitution (SNAr) at the 2-position of the thiazole ring, often using morpholine in polar aprotic solvents (e.g., DMF) at elevated temperatures (80–100°C).

- Esterification : Ethyl esterification of the carboxylic acid precursor using ethanol and acid catalysts (e.g., H₂SO₄) .

Key Optimization Factors : Solvent polarity, reaction time, and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Which spectroscopic and crystallographic methods are used for structural characterization?

- X-ray Crystallography : Single-crystal diffraction (e.g., Rigaku Saturn724+ CCD) with SHELX software for structure refinement. Parameters include R-factor (<0.05) and anisotropic displacement ellipsoids .

- Spectroscopy :

- ¹H/¹³C NMR : Peaks for morpholine protons (δ 3.5–3.7 ppm) and thiazole carbons (δ 160–170 ppm).

- IR : C=O ester stretch (~1700 cm⁻¹) and C-S-C thiazole vibrations (~680 cm⁻¹).

- Mass Spectrometry : Molecular ion [M+H]⁺ matching theoretical molecular weight .

Q. What biological assays are commonly employed to evaluate its activity?

- Antimicrobial : Broth microdilution (MIC determination against S. aureus, E. coli).

- Anticancer : MTT assay for cytotoxicity (e.g., IC₅₀ against HeLa or MCF-7 cells).

- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase inhibition profiling) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound?

- Orthogonal Assays : Validate initial findings using alternative methods (e.g., flow cytometry vs. MTT for cytotoxicity).

- Dose-Response Studies : Establish concentration-dependent activity curves to rule out false positives/negatives.

- QSAR Modeling : Correlate substituent effects (e.g., morpholine vs. piperidine) with bioactivity trends .

Q. What challenges arise in optimizing synthetic yields, and how are they addressed?

- Byproduct Formation : Monitor intermediates via TLC/HPLC; optimize stoichiometry (e.g., excess morpholine for SNAr).

- Solvent Effects : Use high-boiling solvents (e.g., DMSO) to enhance reaction homogeneity.

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization .

Q. How do substituents influence the compound’s interaction with biological targets?

- Morpholine Group : Enhances solubility and hydrogen bonding with kinase active sites (e.g., ATP-binding pockets).

- Methyl Substituent : Steric effects modulate binding affinity; molecular docking studies (AutoDock Vina) predict binding poses .

Q. What computational tools are used to predict structure-activity relationships?

- Pharmacophore Modeling : Identify critical functional groups (e.g., ester, morpholine) using Schrödinger Phase.

- Molecular Dynamics : Simulate ligand-protein interactions (e.g., GROMACS) to assess stability over 100-ns trajectories.

- ADMET Prediction : SwissADME for bioavailability and toxicity profiling .

特性

IUPAC Name |

ethyl 4-methyl-2-morpholin-4-yl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3S/c1-3-16-10(14)9-8(2)12-11(17-9)13-4-6-15-7-5-13/h3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEMSACPPFJSKAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)N2CCOCC2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。